molecular formula C13H18F2N2 B1481040 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline CAS No. 2098118-33-1

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline

Cat. No.: B1481040
CAS No.: 2098118-33-1
M. Wt: 240.29 g/mol
InChI Key: MPGKBNPNMLVMIG-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a chemical building block featuring a piperidine scaffold substituted with a 1,1-difluoroethyl group and an aniline moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel kinase inhibitors . Piperidine-substituted anilines serve as key intermediates in the development of compounds that modulate various biological targets, including G Protein-Coupled Receptors (GPCRs) like GPR6 . The incorporation of fluorine atoms is a common strategy in lead optimization to influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability . Researchers utilize this aniline derivative as a precursor for constructing more complex molecules, often through amide bond formation or nucleophilic substitution reactions on the aniline nitrogen. The conformational behavior of the piperidine ring and the amide bonds in final targets can be a critical factor in their biological activity and is an important consideration in the design process . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-13(14,15)10-6-8-17(9-7-10)12-5-3-2-4-11(12)16/h2-5,10H,6-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGKBNPNMLVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=CC=CC=C2N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoroethyl group and an aniline moiety. This structural composition contributes to its unique interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an inhibitor in different biochemical pathways.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating strong antibacterial effects against clinical isolates .

Antifungal Properties

In the context of antifungal activity, derivatives similar to this compound have shown effectiveness against resistant strains such as Candida auris. Studies demonstrated that certain piperidine derivatives induced apoptotic cell death and cell cycle arrest in fungal cells, with MIC values ranging from 0.24 to 0.97 μg/mL . This suggests that the compound may possess similar antifungal mechanisms.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in key metabolic pathways. The difluoroethyl group may enhance lipophilicity, facilitating better membrane permeability and target interaction.

In Vitro Studies

Recent in vitro studies have focused on the compound's kinase inhibition capabilities. For example, compounds structurally related to this compound were evaluated for their ability to inhibit specific kinases involved in cellular signaling pathways. The results indicated potent inhibition at nanomolar concentrations (IC50 values as low as 30 nM), suggesting a strong potential for therapeutic applications in cancer treatment .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeMIC (μg/mL)IC50 (nM)
This compoundAntimicrobial< 0.97< 30
Piperidine Derivative AAntifungal0.24N/A
Piperidine Derivative BKinase InhibitionN/A3

Case Studies and Research Findings

Several case studies have documented the biological activity of piperidine derivatives:

  • Study on Antimicrobial Efficacy : A series of benzimidazole-piperidine hybrids were synthesized and evaluated for their antibacterial activities against clinical pathogens. Some exhibited potent activity with low MIC values .
  • Antifungal Mechanism Study : Research on triazole-linked piperidine derivatives revealed their ability to disrupt fungal cell membranes and induce apoptosis in C. auris strains .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share core aniline-piperidine scaffolds but differ in substituents, leading to distinct properties:

Compound Name Substituent(s) on Piperidine Key Structural Differences Molecular Formula (Estimated)
Target : 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline 4-(1,1-Difluoroethyl) –CF₂CH₃ group C₁₃H₁₇F₂N₂
34c 4-(Trifluoromethyl)phenoxy –O–C₆H₄–CF₃ linker; phenoxy group C₂₃H₂₆F₃N₃O₂
35c 4-Cyanophenoxy –O–C₆H₄–CN linker; cyano group C₂₂H₂₆N₄O₂
37c 4-Fluorophenoxy –O–C₆H₄–F linker C₂₁H₂₄FN₃O₂
3-Chloro-2-(piperidin-1-yl)aniline None (unsubstituted piperidine) Chloro substituent on aniline C₁₁H₁₅ClN₂
2-(4-(Methylsulfonyl)piperazin-1-yl)aniline 4-(Methylsulfonyl)piperazine Piperazine ring; –SO₂CH₃ group C₁₁H₁₇N₃O₂S
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 4-Methylpiperazine Methoxy on aniline; branched piperazine C₁₇H₂₈N₄O

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (–CF₃) in 34c and cyano (–CN) in 35c enhance lipophilicity and metabolic stability compared to the difluoroethyl group (–CF₂CH₃) in the target compound .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, altering basicity and solubility.

Physicochemical Properties

Property Target Compound 34c 3-Chloro-2-(piperidin-1-yl)aniline
Molecular Weight ~245.3 g/mol 457.5 g/mol 218.7 g/mol
LogP (Estimated) ~2.5 (moderate lipophilicity) ~3.8 (high) ~2.1
Solubility Moderate in DCM/MeOH Low (bulky groups) Higher (simpler structure)

Notes:

  • Piperazine-containing analogs (e.g., ) may exhibit higher water solubility due to increased polarity.

Preparation Methods

Difluoromethylation and Difluoroethylation Techniques

Recent advances in difluoromethylation and difluoroalkylation chemistry provide routes to introduce CF2-containing groups onto nitrogen heterocycles such as piperidine. According to Sap et al. (2021), late-stage difluoromethylation methods utilize difluorocarbene reagents or coupling with difluoroalkyl precursors to form N–CF2H or N–CF2R bonds via X–H insertion or cross-coupling reactions.

A representative approach involves:

  • Using ethyl 2,2-difluoro-2-(trimethylsilyl)acetate as a difluoroalkyl source.
  • Coupling this reagent with a piperidine derivative under palladium-catalyzed cross-coupling conditions to install the difluoroethyl group at the 4-position of piperidine.

This method provides good regioselectivity and functional group tolerance, essential for complex molecules.

Alternative Difluoroethylation Approaches

Other methods include:

  • Radical difluoroethylation using difluoroethyl iodide under photoredox catalysis.
  • Nucleophilic substitution with difluoroethyl halides on piperidine nitrogen, followed by ring functionalization.

These methods require careful control of reaction conditions to avoid side reactions and ensure high yield.

Coupling of Difluoroethylpiperidine with Aniline

The next step involves linking the difluoroethyl-substituted piperidine moiety to the aniline ring at the 2-position.

Nucleophilic Substitution

One common route is nucleophilic aromatic substitution on a suitably activated aniline derivative (e.g., 2-chloroaniline) with the difluoroethylpiperidine acting as a nucleophile. Reaction conditions typically include:

  • Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Mild heating (0–80°C) to facilitate substitution.
  • Use of a base (e.g., potassium carbonate) to deprotonate the piperidine nitrogen enhancing nucleophilicity.

Reductive Amination

Alternatively, reductive amination can be employed where an aldehyde-functionalized aniline reacts with the difluoroethylpiperidine under reducing conditions (e.g., sodium triacetoxyborohydride) to form the secondary amine linkage.

Purification and Characterization

Purification methods include:

  • Recrystallization from suitable solvents to obtain high purity.
  • Chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR to confirm the difluoroethyl group.
  • Infrared (IR) spectroscopy to identify characteristic C–F and N–H vibrations.
  • Mass spectrometry (MS) to verify molecular weight.
  • X-ray crystallography for definitive structural confirmation when crystalline samples are available.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Notes
1. Difluoroethylation of piperidine Pd-catalyzed cross-coupling with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate Pd catalyst, base, aprotic solvent, mild heating High regioselectivity; scalable
2. Alternative difluoroethylation Radical difluoroethylation with difluoroethyl iodide Photoredox catalyst, light irradiation Requires controlled conditions to minimize side reactions
3. Coupling with aniline Nucleophilic aromatic substitution Activated aniline (e.g., 2-chloroaniline), base, DMF or DCM, heat Efficient for electron-deficient anilines
4. Coupling with aniline Reductive amination Aniline aldehyde, reducing agent (NaBH(OAc)3), solvent Mild conditions, good yields
5. Purification Recrystallization, chromatography Suitable solvents, silica gel or HPLC Ensures product purity
6. Characterization NMR (^1H, ^13C, ^19F), IR, MS, XRD Standard analytical techniques Confirms structure and purity

Research Findings and Industrial Relevance

  • The use of difluorocarbene reagents and late-stage difluoroalkylation has been demonstrated to be effective for constructing N–CF2H and N–CF2R bonds in heterocycles, which is directly applicable to synthesizing this compound.
  • Industrial synthesis favors methods that avoid high pressure or harsh conditions, opting for catalytic and mild temperature processes to improve safety and scalability.
  • Purification by high-performance liquid chromatography (HPLC) is standard in industrial settings to achieve pharmaceutical-grade purity.
  • The introduction of the difluoroethyl group enhances metabolic stability and lipophilicity, which is beneficial for drug development.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substituent positions and integration ratios. For example, aromatic protons resonate at δ 6.5–7.0 ppm, while piperidine protons appear at δ 1.5–3.0 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₇F₂N₂).
  • IR Spectroscopy : Identifies NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

How can researchers resolve contradictions in reported biological activities of derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., difluoroethyl vs. trifluoromethyl groups) on target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with receptors like kinases or GPCRs .
  • Secondary Assays : Validate antiproliferative or inhibitory activity using orthogonal methods (e.g., cell viability assays vs. enzymatic inhibition) .

What is the role of the 1,1-difluoroethyl group in modulating the compound’s properties?

Basic
The difluoroethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0).
  • Metabolic Stability : Fluorination reduces oxidative degradation in vivo.
  • Electron-Withdrawing Effects : Stabilizes the piperidine ring’s conformation, impacting receptor binding .

How does the substitution pattern on the piperidine ring influence binding affinity?

Q. Advanced

  • Steric Effects : Bulky groups (e.g., trifluoromethyl) may hinder access to hydrophobic pockets in targets like ALK kinase .
  • Electronic Effects : Electron-withdrawing substituents (e.g., difluoroethyl) polarize the aniline NH₂ group, altering hydrogen-bonding interactions. Comparative studies of methyl vs. difluoroethyl analogs show up to 10-fold differences in IC₅₀ values .

What are the solubility considerations for this compound in aqueous and organic solvents?

Q. Basic

  • Aqueous Solubility : Limited solubility in water (<1 mg/mL) due to hydrophobicity. Use DMSO or ethanol for stock solutions.
  • Organic Solvents : Soluble in dichloromethane, THF, and acetonitrile. Molecular weight (~250–300 g/mol) and logP data guide solvent selection .

What strategies enable selective functionalization without disrupting the difluoroethyl group?

Q. Advanced

  • Protecting Groups : Temporarily mask the aniline NH₂ with Boc or Fmoc during alkylation or acylation steps .
  • Mild Reaction Conditions : Avoid strong acids/bases that may hydrolyze the C-F bond. For example, use NaHCO₃ instead of NaOH in coupling reactions .

How can researchers confirm the absence of by-products during synthesis?

Q. Basic

  • Analytical HPLC : Monitor reaction progress with C18 columns (UV detection at 254 nm).
  • LC-MS : Detect impurities with masses corresponding to dehalogenated or over-alkylated products .

What computational approaches predict the compound’s reactivity and stability?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess stability under thermal stress .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to optimize pharmacokinetic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Reactant of Route 2
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline

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